molecular formula C14H13NO4 B7557428 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid

Cat. No. B7557428
M. Wt: 259.26 g/mol
InChI Key: REODFWKMMFVXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid, also known as FCE 26743, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In

Mechanism of Action

The exact mechanism of action of 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 in lab experiments is that it has been well-studied and its synthesis method is well-established. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various disease conditions. However, one limitation of using 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743. One area of research could be to further investigate its mechanism of action, which may lead to the development of more effective therapies. Another area of research could be to explore its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies could be conducted to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 involves a multi-step process starting with the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride. This intermediate is then reacted with ethylenediamine to form 2-(furan-3-carbonylamino)ethylamine. The final step involves the reaction of 2-(furan-3-carbonylamino)ethylamine with 4-carboxybenzoyl chloride to form 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid.

Scientific Research Applications

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid 26743 has been studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

4-[2-(furan-3-carbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(12-6-8-19-9-12)15-7-5-10-1-3-11(4-2-10)14(17)18/h1-4,6,8-9H,5,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODFWKMMFVXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=COC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.